(S)-(-)-1-(1-Naphthyl)ethanol physical properties
(S)-(-)-1-(1-Naphthyl)ethanol physical properties
An In-Depth Technical Guide to the Physical Properties of (S)-(-)-1-(1-Naphthyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (S)-(-)-1-(1-Naphthyl)ethanol, a chiral alcohol widely utilized as an intermediate in asymmetric synthesis. The information is presented to support research and development activities in the pharmaceutical and chemical industries.
Chemical Identity and Structure
(S)-(-)-1-(1-Naphthyl)ethanol is a chiral secondary alcohol. Its stereochemistry is designated as (S) according to the Cahn-Ingold-Prelog priority rules, and the negative sign (-) in its name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left.
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IUPAC Name: (1S)-1-(naphthalen-1-yl)ethan-1-ol
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Synonyms: (S)-(-)-α-Methyl-1-naphthalenemethanol, (S)-(-)-1-(1-Hydroxyethyl)naphthalene
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CAS Number: 15914-84-8
Physical Properties
The physical properties of (S)-(-)-1-(1-Naphthyl)ethanol and its corresponding racemic mixture and (R)-enantiomer are summarized in the tables below. These properties are crucial for its handling, purification, and use in chemical reactions.
Table 1: General Physical Properties
| Property | Value | Source(s) |
| Appearance | White to light yellow powder or crystals | [3] |
| Solubility | Soluble in organic solvents such as methanol, ethers, and aromatic hydrocarbons. Limited solubility in water. | [4] |
Table 2: Thermal Properties
| Compound | Melting Point (°C) | Boiling Point (°C) |
| (S)-(-)-1-(1-Naphthyl)ethanol | 44.0 - 48.0 | 316.0 ± 11.0 at 760 mmHg (Predicted) |
| (R)-(+)-1-(1-Naphthyl)ethanol | 47 - 49 | 316.0 ± 11.0 (Predicted) |
| (±)-1-(1-Naphthyl)ethanol (Racemic) | 63 - 65 | 316.0 ± 11.0 at 760 mmHg, 133 at 3 mmHg |
Table 3: Optical Properties
| Compound | Specific Rotation [α] | Conditions | Source(s) |
| (S)-(-)-1-(1-Naphthyl)ethanol | -75.0 to -80.0° | c = 1 in methanol | [3] |
| (R)-(+)-1-(1-Naphthyl)ethanol | +78° | c = 1 in methanol | [7] |
Experimental Protocols
The following sections detail the general methodologies for determining the key physical properties of chiral alcohols like (S)-(-)-1-(1-Naphthyl)ethanol.
Melting Point Determination
The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Thermometer (calibrated)
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Mortar and pestle
Procedure:
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A small amount of the crystalline sample is finely ground using a mortar and pestle.
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The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube, typically to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
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The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[8][9][10]
Boiling Point Determination
The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For small sample sizes, the Thiele tube method is commonly employed.
Apparatus:
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Thiele tube
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Heat source (e.g., Bunsen burner or hot plate)
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Thermometer (calibrated)
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Small test tube or fusion tube
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Capillary tube (sealed at one end)
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Mineral oil or other suitable heating fluid
Procedure:
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A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
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The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a heating fluid.
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The Thiele tube is gently heated, and a stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.
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The heating is stopped, and the liquid is allowed to cool.
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The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][11][12][13]
Specific Rotation Determination
Specific rotation is a characteristic property of a chiral compound and is measured using a polarimeter. It is the angle of rotation of plane-polarized light by a solution of the substance at a specific concentration and path length.
Apparatus:
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Polarimeter
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Sodium lamp (D-line, 589 nm)
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Polarimeter cell (typically 1 dm in length)
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Volumetric flask
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Analytical balance
Procedure:
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A precise mass of the chiral substance is accurately weighed and dissolved in a specific volume of a suitable solvent (e.g., methanol) to prepare a solution of known concentration (c, in g/mL).
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The polarimeter is calibrated using a blank (the pure solvent).
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The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.
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The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.
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The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where l is the path length of the cell in decimeters (dm).[1][3][5][14][15]
Application in Asymmetric Synthesis
(S)-(-)-1-(1-Naphthyl)ethanol is a valuable chiral auxiliary and intermediate in asymmetric synthesis. A primary application is in the enantioselective reduction of prochiral ketones to form chiral secondary alcohols. This is often achieved through methods like transfer hydrogenation or using stoichiometric chiral reducing agents derived from chiral alcohols.
Experimental Workflow: Asymmetric Reduction of a Prochiral Ketone
The following diagram illustrates a general workflow for the asymmetric reduction of a ketone to a chiral alcohol, a common application for compounds like (S)-(-)-1-(1-Naphthyl)ethanol or its derivatives.
Caption: General workflow for the asymmetric reduction of a ketone.
This workflow outlines the key steps from reaction setup to the analysis of the final chiral alcohol product. The choice of solvent, reducing agent, and reaction conditions are critical for achieving high yield and enantioselectivity. The enantiomeric excess of the product is a crucial measure of the success of the asymmetric synthesis and is typically determined by chiral chromatography.
References
- 1. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 2. mdpi.com [mdpi.com]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 6. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phillysim.org [phillysim.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 10. cerritos.edu [cerritos.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
